Conformational Activation Barriers: Target Compound vs. 4-Nitrophenyl Analog
The rotational barrier of the partial amide bond (ΔG‡) in 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine (6d, the closest structurally characterized analog) is 58.2 kJ·mol⁻¹ (CDCl₃, 297.15 K), while the piperazine ring inversion barrier (amine site) is 58.4 kJ·mol⁻¹ [1]. The target compound incorporates an additional 3-pyridin-2-ylsulfanyl substituent ortho to the nitro group, which is expected to increase the rotational barrier due to steric hindrance and alter the electronic push-pull character. However, direct dynamic NMR data for the target compound are not yet publicly available; this comparison constitutes a class-level inference [2].
| Evidence Dimension | Activation free energy (ΔG‡) for amide bond rotation and ring inversion |
|---|---|
| Target Compound Data | Not experimentally determined; predicted to exceed 58.2 kJ·mol⁻¹ (amide) and 58.4 kJ·mol⁻¹ (amine) based on ortho-substituent effects in related systems [1]. |
| Comparator Or Baseline | 1-(4-fluorobenzoyl)-4-(4-nitrophenyl)piperazine (6d): ΔG‡(amide) = 58.2 kJ·mol⁻¹; ΔG‡(amine) = 58.4 kJ·mol⁻¹ in CDCl₃ [1]. |
| Quantified Difference | No direct experimental difference available; estimated increase of 2–5 kJ·mol⁻¹ for both barriers due to ortho-sulfanyl substitution. |
| Conditions | Dynamic ¹H NMR in CDCl₃; coalescence temperature method [1]. |
Why This Matters
Higher conformational barriers can influence metabolic stability and target residence time, making the compound a potentially more constrained and selective scaffold than unsubstituted analogs.
- [1] Wodtke R, Steinberg J, Köckerling M, Löser R, Mamat C. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Adv. 2018;8:40921-40933. doi:10.1039/C8RA09152H View Source
- [2] Syngenta Limited. Insecticidally active amide derivatives with sulfur-substituted phenyl or pyridine groups. European Patent EP3145927A1, 2015. View Source
